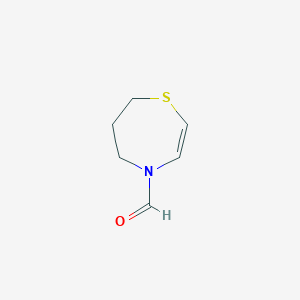
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is an organic compound with the molecular formula C6H9NOS It belongs to the class of thiazepines, which are heterocyclic compounds containing a seven-membered ring with sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α,β-unsaturated carbonyl compound. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 6,7-Dihydro-1,4-thiazepine-4(5H)-carboxylic acid
Reduction: 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
Substitution: Various substituted thiazepines depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazepine derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions that can modulate biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Thiazepine-4(5H)-carboxylic acid
- 6,7-Dihydro-1,4-thiazepine-4(5H)-methanol
- 1,4-Thiazepine-4(5H)-carboxamide
Uniqueness
6,7-Dihydro-1,4-thiazepine-4(5H)-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions that are not possible with similar compounds lacking this group. This makes it a versatile intermediate in synthetic chemistry and a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
164359-75-5 |
|---|---|
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
6,7-dihydro-5H-1,4-thiazepine-4-carbaldehyde |
InChI |
InChI=1S/C6H9NOS/c8-6-7-2-1-4-9-5-3-7/h3,5-6H,1-2,4H2 |
InChI-Schlüssel |
QZLGBLYNIFDSIU-UHFFFAOYSA-N |
SMILES |
C1CN(C=CSC1)C=O |
Kanonische SMILES |
C1CN(C=CSC1)C=O |
Synonyme |
1,4-Thiazepine-4(5H)-carboxaldehyde, 6,7-dihydro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















